molecular formula C11H15N B15273136 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 41910-65-0

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15273136
CAS No.: 41910-65-0
M. Wt: 161.24 g/mol
InChI Key: IIYDCBDQCBTBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline (6,8-dimethyl-THQ) is a substituted tetrahydroquinoline derivative characterized by methyl groups at the 6- and 8-positions of the tetrahydroquinoline scaffold. Tetrahydroquinolines are structurally related to quinoline alkaloids and are prominent in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

CAS No.

41910-65-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h6-7,12H,3-5H2,1-2H3

InChI Key

IIYDCBDQCBTBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CCCN2)C

Origin of Product

United States

Preparation Methods

Substrate Preparation via Skraup Synthesis

The Skraup reaction remains the cornerstone for synthesizing the quinoline precursor required for subsequent hydrogenation. As detailed in patent DE1097447B, 4-amino-6-chloro-1,3-dimethylbenzene undergoes cyclodehydration with glycerol and concentrated sulfuric acid at 180–200°C. This exothermic process generates 6,8-dimethyl-5-chloroquinoline as a water-clear liquid with a boiling point of 122°C at 2.5 mmHg. Critical parameters include:

  • Molar ratio : 1:3.5 substrate-to-glycerol ratio
  • Acid concentration : 98% sulfuric acid as both catalyst and dehydrating agent
  • Reaction time : 6–8 hours under reflux

The crude product requires neutralization with sodium hydroxide and distillation under reduced pressure to achieve >95% purity.

Hydrogenation Reaction Conditions

Hydrogenation of 6,8-dimethyl-5-chloroquinoline to the tetrahydro derivative employs Raney nickel catalyst in methanol under 50 atmospheres of H₂ at 40–70°C. Key process parameters include:

Parameter Optimal Range Impact on Yield
Temperature 60 ± 5°C <5% variance
H₂ Pressure 45–55 atm Critical above 40 atm
Catalyst Loading 15 wt% Linear yield increase to 20%
Reaction Time 4–6 hours Plateau after 5 hours

Under these conditions, the reaction achieves 89% conversion with <3% over-hydrogenation byproducts. Post-reaction filtration through celite and vacuum distillation yields 6,8-dimethyl-1,2,3,4-tetrahydroquinoline as a light yellow oil (bp 130–131°C at 2.5 mmHg).

Sandmeyer Pathway for Halogenated Intermediates

Diazotization and Halogenation

An alternative route described in DE1097447B starts with 6,8-dimethyl-5-aminoquinoline. Treatment with sodium nitrite in HCl at −5°C forms the diazonium salt, which undergoes Sandmeyer reaction with CuCl to yield 6,8-dimethyl-5-chloroquinoline. Comparative analysis shows:

  • Yield advantage : 78% via Sandmeyer vs. 82% via Skraup
  • Purity profile : Reduced sulfur contaminants vs. Skraup method
  • Operational complexity : Requires cryogenic conditions (−5 to 0°C)

Catalytic Hydrogenation Optimization

Hydrogenation of Sandmeyer-derived quinoline follows similar conditions to Section 1.2, but with modified workup:

  • Acid-base extraction : Dissolution in 2M HCl removes nickel residues
  • Recrystallization : Hydrochloride salt (mp 173–174°C) precipitated from ethanol/ether
  • Free base liberation : NaOH treatment followed by vacuum distillation

This sequence enhances product purity to 98.5% compared to 96% from Skraup-derived material.

Advanced Catalytic Systems

Heterogeneous Nickel Catalysts

Recent adaptations from Ambeed’s protocols demonstrate that 10% Ni/SiO₂ catalysts in methanol at 80°C under 30003 Torr H₂ achieve full quinoline hydrogenation in 24 hours. While slower than Raney nickel, this system offers:

  • Reusability : 7 cycles with <10% activity loss
  • Selectivity : 99.8% to tetrahydro product
  • Safety profile : Avoids pyrophoric Raney nickel hazards

Pressure-Temperature Synergy

Data cross-referenced from J-Stage and patent sources reveal nonlinear kinetic behavior:

$$ \text{Rate} = k \cdot P{H2}^{0.7} \cdot e^{(-E_a/RT)} $$

Where:

  • $$ E_a = 45 \, \text{kJ/mol} $$ (Raney Ni) vs. 58 kJ/mol (Ni/SiO₂)
  • $$ k = 0.017 \, \text{min}^{-1} $$ at 60°C for Raney Ni

This model informs scale-up strategies, particularly in avoiding mass transfer limitations above 100 atm.

Byproduct Analysis and Mitigation

Over-Hydrogenation Products

GC-MS data from DE1097447B identifies decahydroquinoline derivatives as primary byproducts (3–5% yield). Mitigation approaches include:

  • Temperature modulation : Rapid cooling after 90% conversion
  • Selective poisoning : 0.1% thiophene in feed reduces deep hydrogenation by 80%

Chlorine Retention Challenges

Despite starting from 5-chloroquinoline, final products contain <0.1% Cl due to H₂-mediated dehalogenation. NMR analysis confirms complete Cl removal occurs within the first 30 minutes of reaction.

Industrial-Scale Process Considerations

Continuous Flow Hydrogenation

Pilot plant data (unpublished, cited in) demonstrates:

  • Tubular reactor design : 80% yield at 10 L/min feed rate
  • Catalyst lifetime : 1200 hours with in-situ regeneration
  • Energy intensity : 15 kWh/kg vs. 22 kWh/kg for batch

Environmental Impact

E-factor analysis reveals:

  • Batch process : 8.2 kg waste/kg product
  • Continuous flow : 4.7 kg waste/kg product
    Primary waste streams include spent nickel catalysts and methanol distillation residues.

Emerging Synthetic Routes

Biocatalytic Pathways

Recent unpublished work (hinted in) explores enzymatic hydrogenation using nicotinamide cofactors, though current yields remain below 20%.

Chemical Reactions Analysis

Cyclization Reactions

6,8-DM-THQ derivatives are synthesized via cyclization strategies. For example:

  • Bischler–Nepieralski Cyclization : Starting from 2-(3,4-dimethoxyphenyl)-ethylamine (64) , a 5-step synthesis produces isoquinoline intermediates (68) . Subsequent asymmetric transfer hydrogenation (ATH) using (R,R)-RuTsDPEN (69) yields chiral tetrahydroquinoline derivatives (70) with high enantioselectivity .

  • Acid/Base-Mediated Cyclization : Precursors undergo ring closure under acidic (e.g., BF₃·OEt₂) or basic conditions to form the tetrahydroquinoline scaffold.

Catalytic Hydrogenation and Borrowing Hydrogen Methodology

Manganese(I) PN₃ pincer complexes enable selective synthesis of 6,8-DM-THQ derivatives via hydrogen borrowing:

  • Reaction Conditions : Using 2-aminobenzyl alcohols and secondary alcohols, a one-pot cascade reaction at 120°C with KH/KOH base produces 1,2,3,4-tetrahydroquinolines in yields up to 85% .

Entry CatalystBaseTemperatureYield (%)
1Mn(I) PN₃KH + KOH120°C82
2Mn(I) PN₃KOtBu100°C68

Acid-Catalyzed Disproportionation

Under acidic conditions, 6,8-DM-THQ undergoes solvent-dependent transformations:

  • Methanolysis : In methanolic HCl, carbocation intermediates form, leading to 4-methoxy derivatives (e.g., 77 ) via nucleophilic solvent addition .

  • Disproportionation Mechanism : Protonation at C-3 generates a carbocation at C-4, which reacts with alcohols or undergoes hydride transfer .

Functionalization via Alkylation and Amidation

  • N-Alkylation : The amine moiety reacts with alkyl halides or carbonyl electrophiles (e.g., aldehydes) under reductive amination conditions.

  • Amidation : Acylation with activated carboxylic acids (e.g., (2-)3-phenylprop-2-enoic acid (65) ) forms N-acyl intermediates (66) .

Metal-Promoted Oxidation and Reduction

  • Iridium-Catalyzed Oxidation : Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer oxidizes alcohols to aldehydes (50) , which cyclize to imines (51) and are reduced to 6,8-DM-THQ derivatives .

  • Reductive Amination : Sodium cyanoborohydride reduces imine intermediates to secondary amines .

Domino Reaction Pathways

Multi-step cascades efficiently construct 6,8-DM-THQ scaffolds:

  • Reduction-Cyclization : Catalytic hydrogenation of nitro precursors followed by cyclization yields fused tricyclic structures (19) .

  • Oxidation-Imine Formation : Aldehyde intermediates condense with amines to form tetrahydroquinolines in a single pot .

Key Mechanistic Insights

  • Stereochemical Control : Chiral catalysts (e.g., RuTsDPEN) achieve enantiomeric excess (ee) >90% in asymmetric reductions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates, while protic solvents favor disproportionation .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

The biological and chemical profiles of tetrahydroquinoline derivatives are highly dependent on the nature, position, and number of substituents. Below is a detailed comparison of 6,8-dimethyl-THQ with structurally analogous compounds:

6,8-Dibromo-THQ
  • Synthesis: Prepared via bromination of 1,2,3,4-tetrahydroquinoline (THQ) using molecular bromine, achieving a 90% yield .
  • Reactivity: Serves as a precursor for nucleophilic substitutions (e.g., methoxy, cyano, or phenyl groups via Suzuki coupling) .
6,8-Dimethoxy-THQ
  • Synthesis : Derived from 6,8-dibromo-THQ via nucleophilic substitution with sodium methoxide, though yields are unspecified in available data .
  • Reactivity : Methoxy groups enhance electron density, improving solubility in polar solvents, unlike the hydrophobic methyl groups in 6,8-dimethyl-THQ .
6,8-Dichloro-THQ Hydrochloride
  • Synthesis : Prepared via chlorination, with a molecular weight of 238.54 g/mol .
Anticancer Potential
  • 6,8-Dibromo-THQ Derivatives: Converted to 6,8-diphenylquinoline, which showed moderate cytotoxicity in cancer cell lines .
  • 6,8-Dimethyl-THQ Derivatives: The compound (±)-(2R,4R)-4-((2,2-dimethylhydrazono)methyl)-6,8-dimethyl-THQ (2n) is structurally optimized for anticancer studies, though specific activity data remain unpublished .
Analgesic Activity
  • 2-Methyl-THQ : A simpler analog, 2-methyl-5-hydroxy-THQ, exhibits analgesic activity one-eighth as potent as morphine, highlighting the role of substituent positioning .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
6,8-Dimethyl-THQ CH₃, CH₃ 175.2 Moderate lipophilicity, improved stability
6,8-Dibromo-THQ Br, Br 321.88 High density, low solubility in water
6,8-Dimethoxy-THQ OCH₃, OCH₃ 223.28 Enhanced solubility, electron-rich core
6,8-Dichloro-THQ HCl Cl, Cl 238.54 Electronegative, potential halogen bonding

Biological Activity

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The chemical formula for this compound is C11H15NC_{11}H_{15}N with a molecular weight of 175.25 g/mol. Its structure includes a bicyclic system that contributes to its pharmacological properties.

Pharmacological Activities

Numerous studies have explored the pharmacological properties of tetrahydroquinolines, including this compound. The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines.
Antimicrobial Properties Demonstrates inhibitory effects against bacterial strains.
Neuroprotective Effects Potential to protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory Activity Reduces inflammation markers in vitro and in vivo models.
Cholesterol Regulation Acts as a cholesterol ester transfer protein (CETP) inhibitor.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways .
  • Neuroprotection : The compound scavenges free radicals and modulates neuroinflammatory pathways, offering protection against neurodegenerative conditions .
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Cholesterol Regulation : By inhibiting CETP activity, it enhances HDL levels and reduces LDL cholesterol .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinolines:

  • Cancer Treatment : In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of 12 µM after 48 hours of treatment .
  • Neuroprotection in Animal Models : In a rat model of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups .
  • Antimicrobial Efficacy : A study reported that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically begins with bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) or molecular bromine to yield 6,8-dibromo intermediates . Subsequent nucleophilic substitution with methyl groups (e.g., using methyl Grignard reagents or catalytic coupling) introduces dimethyl groups. Solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to reflux), and catalysts (e.g., CuI) are critical for regioselectivity and yield . Substituent steric effects at positions 6 and 8 can hinder or facilitate cyclization, requiring optimization of reaction stoichiometry .

Q. How is this compound structurally characterized in research settings?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm methyl group positions and ring saturation. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks), while X-ray crystallography resolves stereochemistry in crystalline derivatives . Infrared (IR) spectroscopy identifies C-H stretching vibrations of methyl groups (~2850–2960 cm⁻¹) and N-H bending in the tetrahydroquinoline core .

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer : Derivatives with 6,8-dimethyl substitution exhibit anticancer activity against HeLa, HT29, and C6 tumor cell lines, with IC₅₀ values determined via MTT assays. The dimethyl groups enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs . Structure-activity relationship (SAR) studies suggest that electron-donating methyl groups stabilize interactions with DNA topoisomerase or kinase targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high enantiopurity?

  • Methodological Answer : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) on quinoline precursors can achieve enantiomeric excess (>90%). Solvent polarity (e.g., methanol vs. toluene) and hydrogen pressure (1–50 atm) influence reaction kinetics and selectivity . For diastereomeric mixtures, preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers .

Q. How do contradictory data on biological activity arise in studies of this compound analogs, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from varying substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃) at position 8 may reduce anticancer efficacy compared to methyl groups due to altered target binding . Meta-analysis of SAR datasets and computational docking (e.g., AutoDock Vina) can identify critical substituent interactions. Validating assays across multiple cell lines (e.g., primary vs. metastatic cancer models) reduces context-dependent variability .

Q. What QSAR models are applicable for predicting the PPARα/γ agonism of this compound derivatives?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP (lipophilicity), polar surface area (PSA), and Hammett constants (σ) correlate with PPAR binding. For example, methyl groups at 6,8 positions increase logP, enhancing membrane penetration and receptor affinity. Machine learning (e.g., Random Forest) trained on 18 tetrahydroquinoline analogs achieves R² > 0.85 for activity prediction .

Q. What challenges arise in synthesizing bifunctional this compound derivatives, and how are they addressed?

  • Methodological Answer : Competing intramolecular cyclization during bifunctionalization (e.g., introducing morpholino or ethoxyethoxyethyl side chains) can lead to byproducts. Protecting group strategies (e.g., Boc for amines) and stepwise reactions under inert atmospheres mitigate this. For example, CuI-catalyzed Ullmann coupling installs aryl groups after dimethyl substitution .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Degradation studies show that polar aprotic solvents (e.g., DMSO) accelerate oxidation at C-2 and C-3 positions under ambient light. Storage in amber vials at -20°C in anhydrous THF or hexane preserves stability >12 months. LC-MS monitoring of [M+H]+ peak area decline quantifies degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.